2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
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Overview
Description
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a bromothiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine precursor.
Introduction of the Bromothiophene Sulfonyl Group: The bromothiophene moiety is introduced via a sulfonylation reaction, where 5-bromothiophene-2-sulfonyl chloride reacts with the piperidine intermediate.
Coupling with the Pyrimidine Core: The final step involves coupling the piperidine intermediate with a 4,6-dimethylpyrimidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production, including considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the bromothiophene sulfonyl group.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the pyrimidine or sulfonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Probes: Used in the development of probes for studying biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism of action for 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene sulfonyl group can enhance binding affinity and specificity through interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine
- 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
Uniqueness
- Structural Features : The combination of a bromothiophene sulfonyl group with a piperidine ring and a dimethylpyrimidine core is unique, providing distinct chemical and biological properties.
- Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound in synthesis and research.
This detailed overview should provide a comprehensive understanding of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxy-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3S2/c1-10-8-11(2)18-15(17-10)22-12-4-3-7-19(9-12)24(20,21)14-6-5-13(16)23-14/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMRSCOJPZWKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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